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ε-N-Deoxyfructosyllysine Dihydrochloride -

ε-N-Deoxyfructosyllysine Dihydrochloride

Catalog Number: EVT-1494559
CAS Number:
Molecular Formula: C₁₂H₂₆Cl₂N₂O₇
Molecular Weight: 381.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ε-N-Deoxyfructosyllysine Dihydrochloride is a sugar-amino acid compound formed through the Maillard reaction, specifically involving the reaction of lysine and fructose. It is recognized for its potential antioxidant and anti-inflammatory properties, making it of interest in both food science and nutritional studies. The compound is also referred to as 1-Deoxy-1-(ε-N-L-lysino)-D-fructose, highlighting its structural components.

Source

This compound originates from the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing and cooking. The initial discovery of similar compounds dates back to Louis Maillard in 1912, who observed the formation of brown pigments when sugars react with amino acids under heat.

Classification

ε-N-Deoxyfructosyllysine Dihydrochloride is classified as an Amadori compound, which are intermediates formed during the early stages of the Maillard reaction. These compounds are significant in food chemistry and nutrition due to their roles in flavor development and nutritional quality.

Synthesis Analysis

Methods

The synthesis of ε-N-Deoxyfructosyllysine typically involves:

  1. Condensation Reaction: The amino group of lysine reacts with the carbonyl group of fructose, forming a glycosylamine.
  2. Amadori Rearrangement: This intermediate undergoes rearrangement to form ε-N-Deoxyfructosyllysine.

Technical Details

  • Reaction Conditions: The reaction can be conducted under mild acidic conditions (e.g., 6 M hydrochloric acid) to promote hydrolysis and facilitate the formation of the desired compound.
  • Kinetics: Factors such as temperature, pH, and substrate concentration significantly influence the rate and yield of the reaction. For example, higher temperatures generally accelerate the Maillard reaction.
Molecular Structure Analysis

Structure

The molecular structure of ε-N-Deoxyfructosyllysine Dihydrochloride features:

  • A lysine backbone with an attached fructose moiety.
  • The presence of two hydrochloride ions indicating its dihydrochloride form.

Data

  • Molecular Formula: C₁₂H₁₈Cl₂N₂O₇
  • Molecular Weight: Approximately 337.19 g/mol.
  • Structural Representation: The compound can be depicted with specific functional groups including amine (from lysine) and hydroxyl (from fructose).
Chemical Reactions Analysis

Reactions

The primary reactions involving ε-N-Deoxyfructosyllysine include:

  1. Hydrolysis: Under acidic conditions, it can hydrolyze to produce various by-products including furosine.
  2. Degradation Pathways: It can undergo further reactions leading to advanced glycation end-products (AGEs), which are implicated in various health conditions.

Technical Details

  • Formation of Furosine: This reaction involves the conversion of ε-N-Deoxyfructosyllysine into Nε-(2-furoylmethyl)-L-lysine upon acid hydrolysis, which can be quantified for analytical purposes.
Mechanism of Action

Process

The mechanism by which ε-N-Deoxyfructosyllysine exerts its biological effects is primarily through its antioxidant properties. It scavenges free radicals and may modulate inflammatory pathways.

Data

Research indicates that compounds formed through the Maillard reaction, including ε-N-Deoxyfructosyllysine, can influence metabolic pathways related to oxidative stress and inflammation, potentially providing health benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

Scientific Uses

ε-N-Deoxyfructosyllysine Dihydrochloride has several applications in scientific research:

  1. Food Science: Used to study the effects of glycation on food quality and nutritional value.
  2. Nutritional Studies: Investigated for its potential health benefits related to antioxidant activity and anti-inflammatory effects.
  3. Biomedical Research: Explored as a model compound for understanding advanced glycation end-products and their implications in chronic diseases such as diabetes.

Properties

Product Name

ε-N-Deoxyfructosyllysine Dihydrochloride

Molecular Formula

C₁₂H₂₆Cl₂N₂O₇

Molecular Weight

381.25

Synonyms

1-Deoxy-1-(ε-N-L-lysino)-D-fructose Dihydrochloride; Fructoselysine Dihydrochloride; Fructosyllysine Dihydrochloride; Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine Dihydrochloride; ε-Fructoselysine Dihydrochloride; D-1-[(L-5-Amino-5-carboxypentyl)amino]-1-deo

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